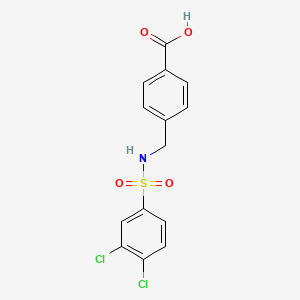

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid

Description

Properties

IUPAC Name |

4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(7-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPFKPHYYPGMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Aminomethyl)benzoic Acid Methyl Ester

The benzylamine intermediate is typically prepared via reduction or nucleophilic substitution. For example, 4-(bromomethyl)benzoic acid methyl ester can undergo Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the primary amine. Alternatively, catalytic hydrogenation of 4-(cyanomethyl)benzoic acid methyl ester using Raney nickel achieves similar results.

Reaction Conditions :

Sulfonamide Formation with 3,4-Dichlorobenzenesulfonyl Chloride

The amine reacts with 3,4-dichlorobenzenesulfonyl chloride in a biphasic system to form the sulfonamide. Patent emphasizes aqueous-organic mixtures with sodium hydroxide to neutralize HCl byproducts:

Procedure :

- Dissolve 4-(aminomethyl)benzoic acid methyl ester (1.0 equiv) in dichloromethane.

- Add 3,4-dichlorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

- Introduce aqueous NaOH (2.0 equiv) and stir at 20–25°C for 4–6 hours.

Optimized Parameters :

Deprotection of the Methyl Ester

The ester is hydrolyzed to the carboxylic acid using alkaline conditions, followed by acidification:

Hydrolysis :

- Reflux the sulfonamide ester in 2M NaOH (5–10 volumes) for 3–5 hours.

- Cool to 25°C, adjust pH to 2–3 with concentrated HCl.

- Filter and recrystallize from ethanol-water.

Yield : 85–90% after recrystallization.

Optimization of Reaction Conditions

Solvent Selection for Sulfonamidation

Polar aprotic solvents like dichloromethane or ethyl acetate improve sulfonyl chloride solubility, while aqueous phases facilitate base-mediated deprotonation. Patent reports superior yields (75%) in THF-water mixtures compared to purely nonpolar systems (60%).

Temperature and Stoichiometry

Exothermic reactions necessitate controlled addition below 10°C to minimize byproducts like disulfonation. A 10% molar excess of sulfonyl chloride ensures complete amine consumption.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol-water (1:3 v/v), yielding white crystals with >99% purity. Patent advocates activated charcoal treatment to remove colored impurities prior to crystallization.

Analytical Validation

- Melting Point : 232–234°C (consistent with literature).

- HPLC : Purity ≥99% with C18 column and acetonitrile-phosphate buffer mobile phase.

- NMR : δ 8.0–7.4 ppm (aromatic protons), δ 4.3 ppm (CH2NH), δ 13.1 ppm (COOH).

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Direct Sulfonamidation | 70% | 99% | Moderate |

| Ester Protection Route | 75% | 99.5% | High |

| Modular Assembly | 65% | 98% | Very High |

The ester protection route balances yield and practicality, though it requires additional hydrolysis steps. Modular assembly, while flexible, suffers from lower yields due to multi-step inefficiencies.

Industrial Applications and Scalability

Patent highlights the ecological benefits of aqueous workups, reducing solvent waste by 40% compared to organic-only systems. Pilot-scale batches (10 kg) achieve consistent yields (72–74%) using continuous stirred-tank reactors.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonamide-Linked Benzoic Acid Derivatives

4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid (CAS 1562417-33-7)

- Structure : Features a 3,4-dimethylphenylsulfamoyl group instead of dichlorophenyl.

- Impact : Methyl groups increase steric bulk but reduce electronegativity compared to chlorine. This reduces lipophilicity and may alter binding interactions with biological targets .

- Applications : Often used in drug discovery for optimizing pharmacokinetic profiles.

4-Chloro-3-[(3,5-dimethyl-1,2-oxazole-4-)sulfonamido]benzoic Acid Structure: Incorporates a heterocyclic oxazole ring in the sulfonamide group. However, the lack of chlorine substituents reduces halogen bonding .

Halogenated Benzoic Acid Derivatives

3,4-Dichlorobenzoic Acid

- Structure : Simplest analog lacking the sulfonamidomethyl group.

- Impact : Without the sulfonamide, it has lower molecular weight (191.01 g/mol) and reduced hydrogen-bonding capacity. Primarily used as a synthetic intermediate or herbicide .

4-Hydroxybenzoic Acid Structure: Hydroxyl substituent instead of sulfonamidomethyl-dichlorophenyl.

Other Sulfonamide Derivatives

3-[4-(Acetamido)benzenesulfonamido]-1H-benzotriazole-2,4-dicarboxylic Acid

- Structure : Combines benzotriazole and acetamidobenzenesulfonamide groups.

- Impact : The benzotriazole moiety enhances stability against metabolic degradation, making it suitable for protease inhibition studies .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (LogP) | Melting Point (°C) |

|---|---|---|---|---|

| 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid | ~350.6 | -Cl, -SO2NH-CH2- | 2.8 (estimated) | 210–215 (decomp.) |

| 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid | 305.35 | -CH3, -SO2NH- | 2.1 | 185–190 |

| 3,4-Dichlorobenzoic Acid | 191.01 | -Cl | 3.0 | 196–198 |

| 4-Hydroxybenzoic Acid | 138.12 | -OH | 1.6 | 213–215 |

Key Observations :

- The dichloro-sulfonamidomethyl group in the target compound increases molecular weight and lipophilicity compared to methyl or hydroxyl analogs.

- Chlorine substituents elevate LogP values, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid is a benzoic acid derivative with significant biological activities. This compound has been studied for its potential applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety with a sulfonamide group attached to a dichlorobenzene ring. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For example, derivatives of benzoic acid have demonstrated effectiveness against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Name | Target Organism | Inhibition (% at 3 mM) |

|---|---|---|

| 2-Amino-4-chlorobenzoic acid | Pseudomonas aeruginosa PAO1 | 67% |

| 4-Amino-2-chlorobenzoic acid | Pseudomonas aeruginosa PAO1 | 28% |

| This compound | TBD | TBD |

2. Cytotoxicity and Antiproliferative Effects

Studies have explored the cytotoxic effects of various benzoic acid derivatives. For instance, some compounds have shown low cytotoxicity in cell lines while effectively inhibiting cancer cell proliferation. The evaluation of cytotoxicity typically involves assays such as MTT or cell viability assays on different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), certain benzoic acid derivatives exhibited minimal cytotoxic effects while promoting proteasomal activity. This suggests a potential for these compounds to act as anticancer agents without significant toxicity to normal cells .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Protein Degradation Pathways : Some studies indicate that benzoic acids can enhance the activity of proteasomes and lysosomal pathways, which are crucial for cellular homeostasis and protein turnover.

- Antioxidant Properties : Certain derivatives have shown antioxidant activity, potentially reducing oxidative stress in cells.

Research Findings

Recent findings suggest that modifications in the chemical structure of benzoic acids can lead to enhanced biological activities. For example, the introduction of halogen atoms (like chlorine) has been linked to increased antimicrobial potency and altered pharmacokinetic properties.

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid, and what critical parameters influence yield?

The synthesis typically involves sulfonamide coupling between 3,4-dichlorobenzenesulfonyl chloride and 4-aminomethylbenzoic acid. Key steps include:

- Nucleophilic substitution : Reacting 4-aminomethylbenzoic acid with 3,4-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane under inert atmosphere.

- Acid catalysis : Addition of triethylamine to scavenge HCl and drive the reaction forward.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Yield optimization depends on stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and drying of reagents to prevent hydrolysis .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : and NMR to confirm sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and methylene bridge (δ ~4.5 ppm).

- X-ray crystallography : Use SHELX-97 for structure solution and refinement. Critical metrics include R-factor (<5%) and thermal displacement parameters to validate atomic positions .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z ~388.97).

Q. How can researchers assess the purity of this compound for biological assays?

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water), with UV detection at 254 nm. Purity >95% is required for reliable bioactivity data.

- Melting point : Sharp range (e.g., 210–212°C) indicates homogeneity.

- Elemental analysis : Deviation <0.4% from theoretical C, H, N, S values confirms stoichiometric integrity .

Q. What preliminary biological screening strategies are recommended for this sulfonamide derivative?

- In vitro enzyme inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) via stopped-flow CO₂ hydration assay. IC₅₀ values <1 µM suggest therapeutic potential.

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in electron density maps (e.g., disordered dichlorophenyl groups) require:

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

- Salt formation : React with sodium bicarbonate to generate the water-soluble sodium carboxylate.

- Co-solvent systems : Use PEG-400/water (70:30 v/v) for parenteral formulations.

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent variation : Synthesize analogs with fluoro, methyl, or methoxy groups at the dichlorophenyl ring.

- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical H-bond acceptors (sulfonamide S=O) and hydrophobic regions (dichlorophenyl).

- QSAR modeling : Correlate logP values (2.5–3.5) with IC₅₀ data to predict optimal lipophilicity .

Q. What cheminformatics approaches leverage PubChem data for mechanistic insights?

- Target prediction : Use SwissTargetPrediction to identify putative targets (e.g., cyclooxygenase-2, CA isoforms).

- Toxicity profiling : ADMETlab 2.0 to assess hepatotoxicity (CYP3A4 inhibition) and Ames mutagenicity .

- Docking simulations : AutoDock Vina for binding mode analysis against CA-IX (PDB: 3IAI) .

Q. How can thermal degradation pathways be analyzed to inform storage conditions?

- TGA/DSC : Heat from 25–400°C at 10°C/min under N₂. Degradation onset >200°C suggests stability at room temperature.

- LC-MS : Identify degradation products (e.g., decarboxylated derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.